molecular formula C6H10Cl4O B136631 Bis(1,3-Dichloroisopropyl) Ether CAS No. 59440-89-0

Bis(1,3-Dichloroisopropyl) Ether

Cat. No.: B136631
CAS No.: 59440-89-0
M. Wt: 239.9 g/mol
InChI Key: QMDIZIDCORWBJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-Oxybis(1,3-dichloropropane) is a chemical compound with the molecular formula C6H10Cl4O. It is also known as Bis(1,3-dichloroisopropyl) ether. This compound is characterized by the presence of two 1,3-dichloropropane groups connected by an oxygen atom. It is a colorless to pale yellow liquid with a relatively high boiling point of 141-142°C at 18 Torr .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Oxybis(1,3-dichloropropane) can be synthesized through the reaction of 1,3-dichloro-2-propanol with allyl chloride in the presence of a base. The reaction typically occurs in a solvent such as tetrachloromethane at temperatures ranging from 0 to 10°C . The yield of the product can be optimized by controlling the reaction conditions and the molar ratios of the reactants.

Industrial Production Methods

Industrial production of 2,2’-Oxybis(1,3-dichloropropane) involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and the reaction is carried out in industrial reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(1,3-dichloropropane) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-Oxybis(1,3-dichloropropane) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(1,3-dichloropropane) involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition, receptor modulation, and alterations in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Oxybis(1,3-dichloropropane) is unique due to the presence of an oxygen atom connecting two 1,3-dichloropropane groups. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the oxygen bridge influences the compound’s boiling point, solubility, and reactivity in various chemical reactions .

Biological Activity

Bis(1,3-dichloroisopropyl) ether, commonly referred to as BDCPP, is a chemical compound that has garnered attention due to its biological activity and potential health effects. It is primarily recognized as a metabolite of tris(1,3-dichloroisopropyl) phosphate (TDCPP), which is widely used as a flame retardant. Understanding the biological activity of BDCPP is crucial, especially in the context of human exposure and environmental impact.

  • Chemical Name : this compound
  • CAS Number : 13674-84-5
  • Molecular Formula : C6H12Cl2O
  • Molecular Weight : 179.07 g/mol

Sources of Exposure

BDCPP is primarily formed through the metabolism of TDCPP, which is used in various consumer products, including:

  • Upholstered furniture
  • Mattresses
  • Electronics

Due to its presence in these products, BDCPP can be released into indoor environments, leading to potential human exposure through dust and direct contact with treated materials.

Endocrine Disruption

Research indicates that BDCPP exhibits endocrine-disrupting properties. It has been shown to affect thyroid hormone levels and disrupt normal endocrine function. A study highlighted that exposure to TDCPP and its metabolites, including BDCPP, resulted in altered levels of circulating hormones in animal models .

Cytotoxicity Studies

In vitro studies have demonstrated that BDCPP can be cytotoxic to various cell types. For instance:

  • Hepatocytes : Exposure to BDCPP resulted in significant cytotoxic effects with an LC50 value indicating toxicity at concentrations as low as 60 μM .
  • Neuronal Cells : Similar studies indicated that neuronal cells also exhibited reduced viability upon exposure to BDCPP .

Gene Expression Changes

BDCPP exposure has been linked to alterations in gene expression related to:

  • Xenobiotic metabolism
  • Thyroid hormone pathways
  • Lipid regulation

These changes suggest a potential mechanism by which BDCPP may exert its toxic effects on biological systems .

Case-Control Studies

A case-control study involving urinary metabolites found high detection rates of BDCPP in children exposed to flame retardants. The study analyzed urine samples from 200 participants and reported significant associations between high levels of BDCPP and adverse health outcomes such as hormonal imbalances and developmental issues .

Animal Studies

Chronic toxicity studies in rats have revealed that long-term exposure to TDCPP led to significant health issues, including kidney hyperplasia and alterations in blood parameters such as decreased hemoglobin levels . These findings underscore the potential risks associated with prolonged exposure to compounds like BDCPP.

Data Tables

Study TypeKey FindingsReference
In Vitro CytotoxicityLC50 for hepatocytes: 60 μM; neuronal cells showed reduced viability at similar concentrations
Case-Control StudyHigh detection rates of BDCPP metabolites in children; associated with hormonal imbalances
Animal ToxicitySignificant increases in kidney hyperplasia; altered blood parameters in rats

Properties

IUPAC Name

1,3-dichloro-2-(1,3-dichloropropan-2-yloxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl4O/c7-1-5(2-8)11-6(3-9)4-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIZIDCORWBJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)OC(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208161
Record name 2,2'-Oxybis(1,3-dichloropropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59440-89-0
Record name Bis(1,3-dichloroisopropyl ether)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59440-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxybis(1,3-dichloropropane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059440890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(1,3-dichloropropane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis[1,3-dichloropropane]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.